molecular formula C11H15N3O4 B1327172 tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate CAS No. 1008139-18-1

tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

Cat. No.: B1327172
CAS No.: 1008139-18-1
M. Wt: 253.25 g/mol
InChI Key: BOOVJRCGLILENB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a nitropyridine moiety, and a carbamate functional group

Preparation Methods

The synthesis of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate typically involves the reaction of 2-methyl-5-nitropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

    Starting Materials: 2-methyl-5-nitropyridine, tert-butyl chloroformate, triethylamine.

    Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, inert atmosphere (e.g., nitrogen or argon).

    Procedure: The 2-methyl-5-nitropyridine is dissolved in the anhydrous solvent, and triethylamine is added to the solution. tert-Butyl chloroformate is then added dropwise to the reaction mixture while maintaining the temperature at room temperature. The reaction is allowed to proceed for several hours, after which the product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Chemical Reactions Analysis

tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate has several scientific research applications:

    Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, especially in the design of enzyme inhibitors or receptor antagonists.

    Materials Science: It can be used in the preparation of functional materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The nitropyridine moiety can interact with the enzyme’s active site through hydrogen bonding or hydrophobic interactions, while the carbamate group can form covalent bonds with nucleophilic residues in the enzyme.

Comparison with Similar Compounds

tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate can be compared with other carbamate derivatives, such as:

    tert-Butyl (5-nitropyridin-3-yl)carbamate: Similar structure but lacks the methyl group at the 2-position of the pyridine ring.

    tert-Butyl (6-chloro-5-methylpyridin-2-yl)carbamate: Contains a chloro substituent instead of a nitro group.

    tert-Butyl (2-aminopyridin-3-yl)carbamate: Contains an amino group instead of a nitro group.

Biological Activity

tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, including a nitro group and a tert-butyl moiety, is being researched for its interactions with various biological targets, including enzymes and proteins. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Molecular Formula : C12_{12}H14_{14}N2_{2}O3_{3}
  • CAS Number : 1008139-18-1
  • Structure : The presence of the nitro group significantly influences the compound's chemical behavior and biological activity. The tert-butyl group enhances lipophilicity, making it suitable for various applications in drug development.

The mechanism of action of this compound involves its ability to interact with specific molecular targets. The nitro group can undergo reduction to form an amino group, which may enhance interactions with enzymes and proteins, potentially modulating their activity. This interaction can lead to various biochemical effects, although the exact pathways are still under investigation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing catalysis and leading to various biological effects.
  • Neuroprotective Effects : Studies suggest that similar derivatives of carbamates exhibit neuroprotective properties by upregulating anti-apoptotic proteins and inducing autophagy in neuronal cells . This suggests potential applications in neurodegenerative disease treatment.
  • Antitumor Activity : Some research indicates that compounds with similar structures may possess antitumor properties by selectively targeting cancer cells, particularly those with specific genetic deletions .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits specific enzymes, leading to modulation of biochemical pathways
NeuroprotectionProtects neuronal cells from apoptosis; increases Bcl-2 expression
Antitumor EffectsSelectively kills MTAP-null cancer cells; potential for cancer therapy

Comparative Analysis

When compared to other similar compounds, such as tert-butyl (6-methyl-5-nitropyridin-3-yl)carbamate, differences in biological activity and potency can be noted:

CompoundBiological ActivityPotency Level
This compoundEnzyme inhibition, neuroprotectionModerate
tert-butyl (6-methyl-5-nitropyridin-3-yl)carbamateAntitumor activityHigh

Future Directions

The ongoing research into the biological activity of this compound suggests several avenues for future exploration:

  • Detailed Mechanistic Studies : Further investigation into the specific molecular interactions and pathways affected by this compound will elucidate its therapeutic potential.
  • Clinical Trials : Given its promising biological activities, clinical studies should be initiated to assess its efficacy and safety in humans.
  • Derivatives Development : Exploring structural modifications could lead to more potent analogs with enhanced selectivity for specific targets.

Properties

IUPAC Name

tert-butyl N-(2-methyl-5-nitropyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-7-9(5-8(6-12-7)14(16)17)13-10(15)18-11(2,3)4/h5-6H,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOVJRCGLILENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649518
Record name tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008139-18-1
Record name tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.